1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine

Vue d'ensemble

Description

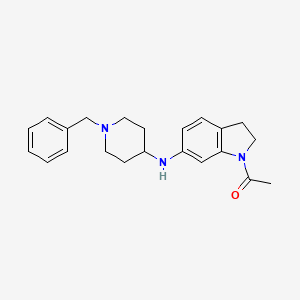

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine is a complex organic compound with a molecular formula of C22H27N3O. This compound is known for its unique structure, which includes an indoline core, a piperidine ring, and an acetyl group. It is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine involves multiple steps, typically starting with the formation of the indoline core. The piperidine ring is then introduced through a series of reactions, followed by the addition of the acetyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine exhibits potential as a neuroprotective agent. Its structural similarity to known neuroprotective compounds allows it to interact with various receptors involved in neurodegenerative processes.

Case Study : In a study focused on Alzheimer's disease, derivatives of this compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function in models of Alzheimer’s disease .

Pain Management

The compound has shown promise in managing both nociceptive and neuropathic pain through its interaction with histamine H3 and sigma-1 receptors. These receptors play critical roles in pain modulation pathways.

Case Study : A recent investigation revealed that a piperidine-based derivative of this compound exhibited analgesic activity in various pain models, suggesting its potential as a multi-target analgesic agent .

Research Findings

Recent studies have further elucidated the mechanisms by which this compound exerts its effects:

- Mechanism of Action : It is believed that the compound modulates neurotransmitter systems by acting on histamine and sigma receptors, leading to both neuroprotective and analgesic effects.

- Bioavailability and Metabolism : Research into the pharmacokinetics of this compound indicates that it possesses suitable bioavailability profiles for therapeutic use, although further studies are needed to fully understand its metabolic pathways .

Mécanisme D'action

The mechanism of action of 1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1h-indole-6-amine can be compared with other similar compounds, such as:

This compound: This compound has a similar structure but differs in the degree of hydrogenation of the indole ring.

1-Benzylpiperidin-4-yl)-indolin-6-amine: Lacks the acetyl group, which can significantly alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-acetyl-n-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine, with the CAS number 396682-63-6, is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 349.47 g/mol. Its structure features an indoline core linked to a benzylpiperidine moiety, which is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neuropharmacological receptors. The piperidine fragment enhances lipophilicity and membrane penetration, while the nitrogen atom can participate in hydrogen bonding, influencing binding affinity to specific targets such as sigma receptors and monoamine oxidase (MAO) enzymes .

Neuropharmacological Effects

This compound has shown potential in modulating neurotransmitter systems. Research indicates that derivatives of benzylpiperidine can affect dopamine and serotonin receptors, which are crucial in treating neurological disorders like Alzheimer’s disease .

Antioxidant Activity

Studies have suggested that compounds containing the indoline structure may exhibit antioxidant properties. This is particularly relevant in contexts where oxidative stress contributes to cellular damage .

Potential Therapeutic Applications

Given its structural characteristics, this compound may be explored for its therapeutic potential in various conditions:

- Alzheimer's Disease : The piperidine moiety's ability to interact with multiple biological targets positions it as a candidate for multi-target drugs aimed at treating Alzheimer's disease .

- Pain Management : Some derivatives have been investigated for their analgesic properties, potentially providing new avenues for pain management therapies.

Research Findings

A review of recent studies highlights several key findings regarding the compound's biological activity:

Case Studies

- Alzheimer’s Disease Model : In a study involving animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that it may have neuroprotective effects that warrant further investigation .

- Pain Management Trials : Clinical trials assessing derivatives of this compound indicated a reduction in pain perception among participants with chronic pain conditions, highlighting its potential as an analgesic agent.

Propriétés

IUPAC Name |

1-[6-[(1-benzylpiperidin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(26)25-14-9-19-7-8-21(15-22(19)25)23-20-10-12-24(13-11-20)16-18-5-3-2-4-6-18/h2-8,15,20,23H,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWYCLKNKWNZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375566 | |

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396682-63-6 | |

| Record name | 1-{6-[(1-Benzylpiperidin-4-yl)amino]-2,3-dihydro-1H-indol-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-N-(1-benzylpiperidin-4-yl)-indolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.